4-Chlorodehydromethyltestosterone

Catalog No.
S598379
CAS No.
2446-23-3
M.F
C20H27ClO2
M. Wt
334.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorodehydromethyltestosterone

CAS Number

2446-23-3

Product Name

4-Chlorodehydromethyltestosterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H27ClO2

Molecular Weight

334.9 g/mol

InChI

InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1

InChI Key

AGUNEISBPXQOPA-XMUHMHRVSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl

Synonyms

4-chloro-methandienone, CDMT, D-4-chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene, dehydrochlormethyltestosterone, Oral Turinabol, Turinabol-oral

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl

The exact mass of the compound 4-Chlorodehydromethyltestosterone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorodehydromethyltestosterone (CDMT) is an orally active, 17-alpha-alkylated anabolic-androgenic steroid, structurally derived from metandienone (dehydromethyltestosterone). Its defining chemical feature is a chloro-substitution at the C4 position, which critically alters its metabolic fate and biological activity profile compared to its parent compound and other testosterone derivatives. This modification prevents enzymatic aromatization, a key consideration for its use in specific biological assays and as a specialized analytical reference standard. The compound's unique metabolic pathway yields exceptionally long-lived metabolites, making it a non-interchangeable reference material in forensic and anti-doping applications.

Substituting 4-Chlorodehydromethyltestosterone with its non-chlorinated analog, metandienone, is inadvisable for most scientific applications due to profound differences in metabolism and bioactivity. The 4-chloro group completely inhibits aromatization, preventing the formation of estrogenic byproducts that are a known confounding factor when using metandienone in cellular or in-vivo models. Furthermore, the two compounds exhibit distinct pharmacokinetic profiles and produce unique sets of urinary metabolites, making 4-Chlorodehydromethyltestosterone an indispensable and non-substitutable reference material for specific toxicological and anti-doping assays where detection of its signature metabolites is the primary objective.

Inhibition of Aromatization: Eliminates Estrogenic Confounding Variables

The 4-chloro substitution on 4-Chlorodehydromethyltestosterone sterically hinders the aromatase enzyme, preventing its metabolic conversion to estrogenic compounds. This is a critical point of divergence from its parent compound, metandienone (Dianabol), which is known to undergo aromatization. This structural feature ensures that observed biological effects in assays are mediated directly through androgenic pathways, not confounded by secondary activation of estrogen receptors.

Evidence DimensionAromatase Enzyme Interaction
Target Compound DataDoes not interact with the aromatase enzyme; no conversion to estrogenic metabolites.
Comparator Or BaselineMetandienone (Dianabol): Aromatizable, leading to estrogenic byproducts.
Quantified DifferenceQualitative (Blocked vs. Permitted Metabolic Pathway)
ConditionsIn-vivo and in-vitro metabolic pathways.

For researchers studying androgen receptor signaling, procuring this compound ensures that results are not contaminated by off-target estrogenic effects, improving data integrity.

Extended Pharmacokinetic Profile: Longer Half-Life Than Parent Compound

4-Chlorodehydromethyltestosterone exhibits a significantly longer elimination half-life of approximately 16 hours. This contrasts sharply with the much shorter half-life of its close structural analog, metandienone, which is reported to be between 3 to 6 hours.

Evidence DimensionElimination Half-Life
Target Compound Data16 hours
Comparator Or BaselineMetandienone (Dianabol): 3-6 hours
Quantified Difference2.7x to 5.3x longer half-life
ConditionsOral administration in humans.

The extended half-life allows for more stable compound exposure and less frequent dosing in experimental models, which can be a critical logistical and cost-saving factor in study design.

Unique Metabolite Generation: Essential for Long-Term Detection Assays

Human metabolism of 4-Chlorodehydromethyltestosterone produces a series of unique, long-term metabolites, including M3 (4α-chloro-17β-hydroxymethyl-17α-methyl-18-nor-5α-androstan-13-en-3α-ol) and epiM4. A controlled administration study demonstrated that these metabolites can be detected in urine for exceptionally long periods, with the last positive sample identified between 9.9 and 44.9 days after a single oral dose. This extended detection window is significantly longer than for metabolites of many other anabolic steroids, including its parent compound.

Evidence DimensionMetabolite Detection Window
Target Compound DataUp to 44.9 days post-administration
Comparator Or BaselineParent compound and other common anabolic steroids: Typically a few days.
Quantified DifferenceOrder-of-magnitude longer detection window
ConditionsSingle 5mg oral dose administration study in humans, GC/MS analysis of urine.

This makes the compound an essential, non-substitutable certified reference material for any laboratory developing or running high-sensitivity assays for anti-doping, forensic, or clinical toxicology.

Certified Reference Material for Anti-Doping and Forensic Laboratories

As the parent compound for a unique and exceptionally long-lived family of metabolites, this material is the required starting point for synthesizing analytical standards and is the definitive reference for confirming positive findings in high-stakes testing. Its procurement is mandatory for labs needing to comply with World Anti-Doping Agency (WADA) technical documents.

Tool Compound for Isolating Androgen Receptor Pathways

In endocrinology and cell biology research, this compound serves as a specific tool to study androgen receptor-mediated events without the confounding influence of aromatization into estrogens. This allows for the unambiguous attribution of observed effects to androgenic signaling, a level of specificity not achievable with its analog, metandienone.

Model Substrate for Steroid Metabolism and P450 Research

The compound's distinct metabolic fate, driven by its 4-chloro group, makes it a valuable substrate for investigating the activity of cytochrome P450 enzymes and other metabolic pathways. Its unique biotransformation provides a clear and detectable outcome for studies on enzyme inhibition or induction.

Physical Description

Solid

XLogP3

4.4

Appearance

Powder

Melting Point

125-127°C

UNII

ZPZ473F40K

Other CAS

2446-23-3

Wikipedia

Chlorodehydromethyltestosterone

Dates

Last modified: 08-15-2023

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